3,3,3-Trifluoro-2-(5-methoxy-1H-indol-3-yl)propanoic acid
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Overview
Description
3,3,3-Trifluoro-2-(5-methoxy-1H-indol-3-yl)propanoic acid is a fluorinated organic compound with the molecular formula C12H10F3NO3. It is characterized by the presence of a trifluoromethyl group and an indole moiety, making it a compound of interest in various fields of scientific research .
Preparation Methods
The synthesis of 3,3,3-Trifluoro-2-(5-methoxy-1H-indol-3-yl)propanoic acid typically involves the reaction of 5-methoxyindole with a trifluoromethylating agent under controlled conditions. One common method includes the use of trifluoroacetic anhydride in the presence of a base to introduce the trifluoromethyl group. The reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the intermediate products .
Chemical Reactions Analysis
3,3,3-Trifluoro-2-(5-methoxy-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
3,3,3-Trifluoro-2-(5-methoxy-1H-indol-3-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-2-(5-methoxy-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The indole moiety is known to bind to various biological receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
3,3,3-Trifluoro-2-(5-methoxy-1H-indol-3-yl)propanoic acid can be compared with other similar compounds, such as:
3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid: This compound also contains a trifluoromethyl group but lacks the indole moiety, making it less versatile in biological applications.
2,4,5-Trifluoro-3-methoxybenzoic acid: This compound has a similar trifluoromethyl group and methoxy substitution but differs in its aromatic structure, leading to different chemical and biological properties.
The unique combination of the trifluoromethyl group and the indole moiety in this compound makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3,3,3-trifluoro-2-(5-methoxy-1H-indol-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO3/c1-19-6-2-3-9-7(4-6)8(5-16-9)10(11(17)18)12(13,14)15/h2-5,10,16H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RISMSLRMPLYZJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C(C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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